molecular formula C26H26N2O2S2 B2500327 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 923484-46-2

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2500327
CAS No.: 923484-46-2
M. Wt: 462.63
InChI Key: MDECKXDBSXNVDK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethyl formamide as a solvent under relatively mild conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research has shown that benzothiazole derivatives, including this compound, may have potential as anticancer agents.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    6-Ethoxy-1,3-benzothiazole-2-amine: Studied for its potential as an anti-tubercular agent.

    3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: Investigated for its antibacterial activity

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S2/c1-3-30-18-11-9-17(10-12-18)15-23(29)28-26-24(19-13-8-16(2)14-22(19)32-26)25-27-20-6-4-5-7-21(20)31-25/h4-7,9-12,16H,3,8,13-15H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDECKXDBSXNVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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